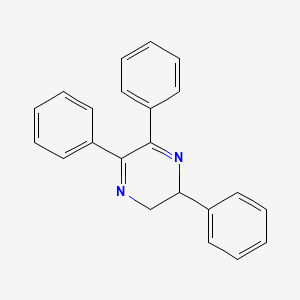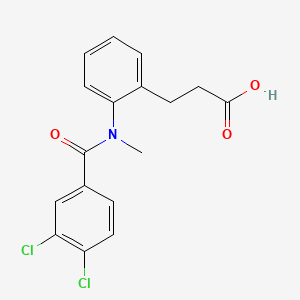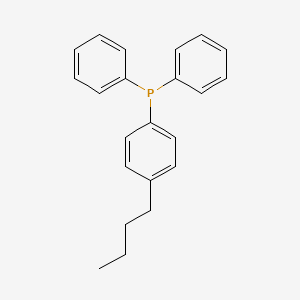
Phosphine, (4-butylphenyl)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, (4-butylphenyl)diphenyl- is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a 4-butylphenyl group and two phenyl groups. Tertiary phosphines are widely used in various fields, including catalysis, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Phosphine, (4-butylphenyl)diphenyl-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of 4-butylphenylmagnesium bromide with diphenylchlorophosphine can yield Phosphine, (4-butylphenyl)diphenyl- under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired phosphine compounds. Additionally, the purification and isolation processes are optimized to ensure high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, (4-butylphenyl)diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.
Complexation: Transition metal salts like palladium chloride and platinum chloride are often used for complexation reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Complexation: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Phosphine, (4-butylphenyl)diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Phosphine, (4-butylphenyl)diphenyl- involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: An organophosphorus compound with two phenyl groups bonded to phosphorus.
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups bonded to phosphorus.
Butylphenylphosphine: A compound with a butyl group and a phenyl group bonded to phosphorus.
Uniqueness
Phosphine, (4-butylphenyl)diphenyl- is unique due to the presence of both a 4-butylphenyl group and two phenyl groups bonded to the phosphorus atom. This specific structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications and chemical transformations.
Propiedades
Número CAS |
65717-69-3 |
|---|---|
Fórmula molecular |
C22H23P |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4-butylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C22H23P/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3 |
Clave InChI |
ARZQTMGHAIALIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


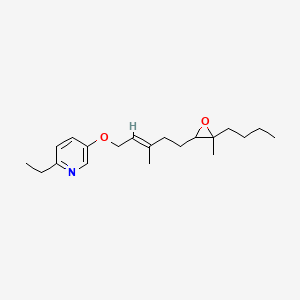
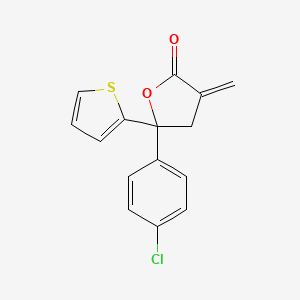
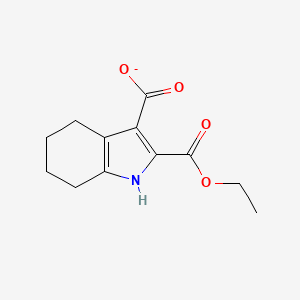
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)
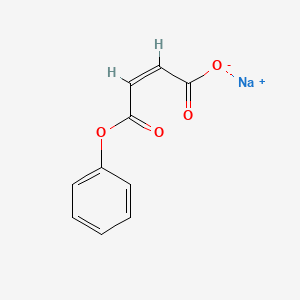
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
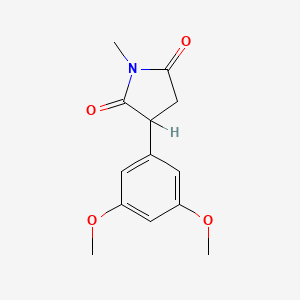
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

